molecular formula C24H23FN4O2 B2863687 6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 1111043-85-6

6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one

Cat. No.: B2863687
CAS No.: 1111043-85-6
M. Wt: 418.472
InChI Key: STZDWCCUFQWYBC-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
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Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion Study

The study on the identification of human metabolites of YM758, an If channel inhibitor, provides insight into the renal and hepatic excretion of its metabolites. This research elucidates the transporter-mediated excretion processes, contributing valuable information for understanding the metabolism and excretion pathways of novel quinoline derivatives. This knowledge is fundamental for drug development and safety evaluations (Umehara et al., 2009).

Synthesis and Antimicrobial Study

Fluoroquinolone-based compounds, including those with the 6-fluoroquinolone structure, have been synthesized and evaluated for their antimicrobial properties. These studies reveal the potential of such compounds in combating bacterial and fungal pathogens, indicating a promising avenue for developing new antimicrobial agents (Patel & Patel, 2010).

Antimycobacterial Activities

Research into novel fluoroquinolones has demonstrated significant antimycobacterial activities, presenting an important step forward in the fight against tuberculosis. These studies explore the potential of fluoroquinolone derivatives as potent inhibitors of Mycobacterium tuberculosis, offering new pathways for therapeutic intervention against this challenging infectious disease (Senthilkumar et al., 2009).

Antiproliferative and Antitumor Activities

The exploration of fluoroquinolone C3-isostere derivatives for antitumor activities highlights the versatility of quinoline derivatives in the medical field. These studies investigate the structural modifications of fluoroquinolones to enhance their antiproliferative and antitumor efficacies, demonstrating the potential of such compounds in cancer therapy (Tie-yao, 2012).

Antioxidant and Photo-induced Electron Transfer Properties

The luminescent properties and photo-induced electron transfer (PET) studies of naphthalimide derivatives with piperazine substituent unveil the potential of quinoline derivatives in developing novel organic fluorophores. These findings open up new avenues for the application of quinoline derivatives in photocatalysis and as advanced materials for organic electronics (Gan et al., 2003).

Properties

IUPAC Name

6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-15-7-6-8-16(11-15)23-26-24(31-27-23)18-14-28(2)20-13-21(29-9-4-3-5-10-29)19(25)12-17(20)22(18)30/h6-8,11-14H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZDWCCUFQWYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.